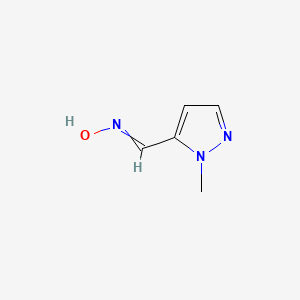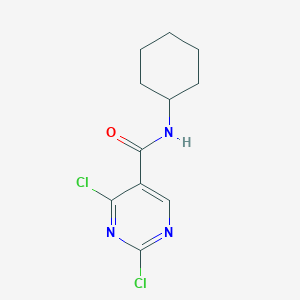
2,4-dichloro-N-cyclohexylpyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-N-cyclohexylpyrimidine-5-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the pyrimidine ring, a cyclohexyl group attached to the nitrogen atom, and a carboxamide group at the 5 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-cyclohexylpyrimidine-5-carboxamide typically involves the chlorination of uracil followed by the introduction of the cyclohexyl group and the carboxamide functionality. One common method involves the following steps:
Chlorination of Uracil: Uracil is treated with phosphorus trichloride and xylene amine at elevated temperatures (around 130°C) to introduce chlorine atoms at the 2 and 4 positions of the pyrimidine ring.
Introduction of Cyclohexyl Group: The chlorinated pyrimidine is then reacted with cyclohexylamine under appropriate conditions to introduce the cyclohexyl group at the nitrogen atom.
Formation of Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-N-cyclohexylpyrimidine-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 4 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form diarylated pyrimidines.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alcohols can be used in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and suitable solvents like alcoholic mixtures.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced derivatives of the compound.
Coupling Products: Diarylated pyrimidines.
Aplicaciones Científicas De Investigación
2,4-Dichloro-N-cyclohexylpyrimidine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of medicinally important compounds, such as 4-aryl-5-pyrimidinylimidazoles.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used as an intermediate in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-dichloro-N-cyclohexylpyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloropyrimidine: A closely related compound with similar chemical properties but without the cyclohexyl and carboxamide groups.
2,4-Dichloro-5-nitropyrimidine: Another related compound with a nitro group at the 5 position instead of the carboxamide group.
Uniqueness
2,4-Dichloro-N-cyclohexylpyrimidine-5-carboxamide is unique due to the presence of the cyclohexyl group and the carboxamide functionality, which can impart distinct chemical and biological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C11H13Cl2N3O |
|---|---|
Peso molecular |
274.14 g/mol |
Nombre IUPAC |
2,4-dichloro-N-cyclohexylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C11H13Cl2N3O/c12-9-8(6-14-11(13)16-9)10(17)15-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,15,17) |
Clave InChI |
WHGHUMGXOFTWKC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=O)C2=CN=C(N=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(2-Carboxyethoxy)propoxy]propanoic acid](/img/structure/B13987935.png)
![n-[6-(Methylsulfonyl)-9-oxo-9h-fluoren-2-yl]acetamide](/img/structure/B13987942.png)
![6-Chlorofuro[3,4-C]pyridin-1(3H)-one](/img/structure/B13987948.png)

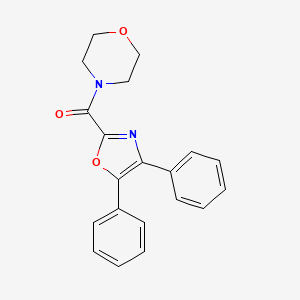
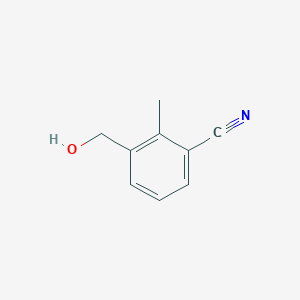

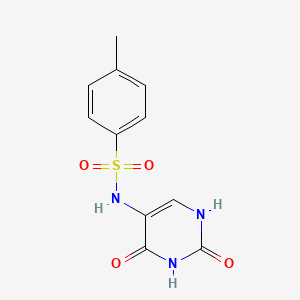
![Tert-butyl 1-oxo-2-azaspiro[4.4]non-7-ene-2-carboxylate](/img/structure/B13987993.png)
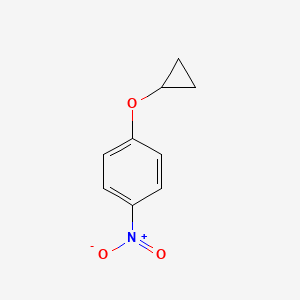
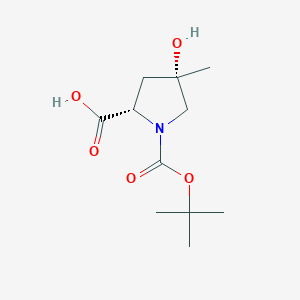
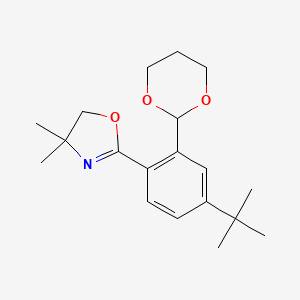
![2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B13988027.png)
